

# Azido-PEG3-Sulfone-PEG4-Boc molecular weight and formula

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Compound of Interest

Compound Name: Azido-PEG3-Sulfone-PEG4-Boc

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## Technical Guide: Azido-PEG3-Sulfone-PEG4-Boc

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties and a conceptual application workflow for **Azido-PEG3-Sulfone-PEG4-Boc**, a heterobifunctional linker widely utilized in the fields of bioconjugation, chemical biology, and drug development. Its unique architecture, incorporating an azide, a sulfone, two distinct polyethylene glycol (PEG) spacers, and a tert-butyloxycarbonyl (Boc) protecting group, offers versatile utility in the precise construction of complex biomolecular conjugates.

## **Core Molecular Data**

The fundamental chemical properties of **Azido-PEG3-Sulfone-PEG4-Boc** are summarized below. These data are critical for stoichiometric calculations in experimental design and for the characterization of resulting conjugates.

Property	Value
Molecular Weight	571.68 g/mol [1]
Chemical Formula	C23H45N3O11S[1]
CAS Number	2055023-76-0[1]



## **Chemical Structure and Functional Groups**

**Azido-PEG3-Sulfone-PEG4-Boc** is a PEG-based linker designed for advanced bioconjugation strategies, including its use in Proteolysis Targeting Chimeras (PROTACs)[2]. The molecule's functionality is derived from its distinct chemical moieties:

- Azido (N<sub>3</sub>) Group: Enables covalent ligation via "click chemistry," most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC)[1][2]. This allows for highly efficient and specific conjugation to alkyne-modified molecules.
- Sulfone Group: Can serve as a reactive handle, particularly for thiol-specific modifications, enabling attachment to cysteine residues within proteins[1].
- PEG Spacers (PEG3 & PEG4): The polyethylene glycol units enhance the solubility and bioavailability of the molecule and the resulting conjugate in aqueous media. They also provide a flexible spacer arm to mitigate steric hindrance between conjugated moieties[1].
- Boc Protecting Group: The tert-butyloxycarbonyl group protects a reactive site, which can be selectively removed under acidic conditions to allow for subsequent functionalization steps[1].

## Conceptual Experimental Protocol: Protein-Small Molecule Conjugation

The following section outlines a generalized experimental workflow for the conjugation of a target protein (containing a cysteine residue) to an alkyne-modified small molecule using **Azido-PEG3-Sulfone-PEG4-Boc**.

Objective: To covalently link a protein to a small molecule for applications such as targeted drug delivery or functional studies.

#### Materials:

- Target protein with an accessible cysteine residue
- Alkyne-functionalized small molecule



- Azido-PEG3-Sulfone-PEG4-Boc linker
- Reaction buffers (e.g., phosphate-buffered saline, pH 7.4)
- Reducing agent (e.g., TCEP)
- Click chemistry catalyst system (e.g., Copper(II) sulfate, reducing agent like sodium ascorbate)
- Purification system (e.g., size-exclusion chromatography, affinity chromatography)
- Analytical instruments (e.g., mass spectrometry, SDS-PAGE)

#### Methodology:

- Protein Preparation: The target protein is buffer-exchanged into a suitable reaction buffer. If necessary, disulfide bonds are reduced using a mild reducing agent like TCEP to expose the free thiol group of the cysteine residue.
- Linker-Protein Conjugation (Thiol-Sulfone Reaction): **Azido-PEG3-Sulfone-PEG4-Boc** is added to the prepared protein solution. The reaction is incubated to allow the sulfone group of the linker to react with the cysteine's thiol group, forming a stable covalent bond.
- Purification of Azide-Functionalized Protein: The reaction mixture is purified using an appropriate chromatography technique (e.g., size-exclusion chromatography) to remove excess, unreacted linker.
- Click Chemistry Reaction (Azide-Alkyne Cycloaddition): The alkyne-modified small molecule
  is added to the purified azide-functionalized protein. The click chemistry catalyst (e.g., premixed copper sulfate and sodium ascorbate) is introduced to catalyze the formation of a
  stable triazole linkage.
- Final Purification: The final protein-small molecule conjugate is purified to remove any remaining reactants, catalyst, and unconjugated protein or small molecule.
- Characterization: The purified conjugate is analyzed by methods such as mass spectrometry to confirm the successful conjugation and determine the final molecular weight, and by SDS-

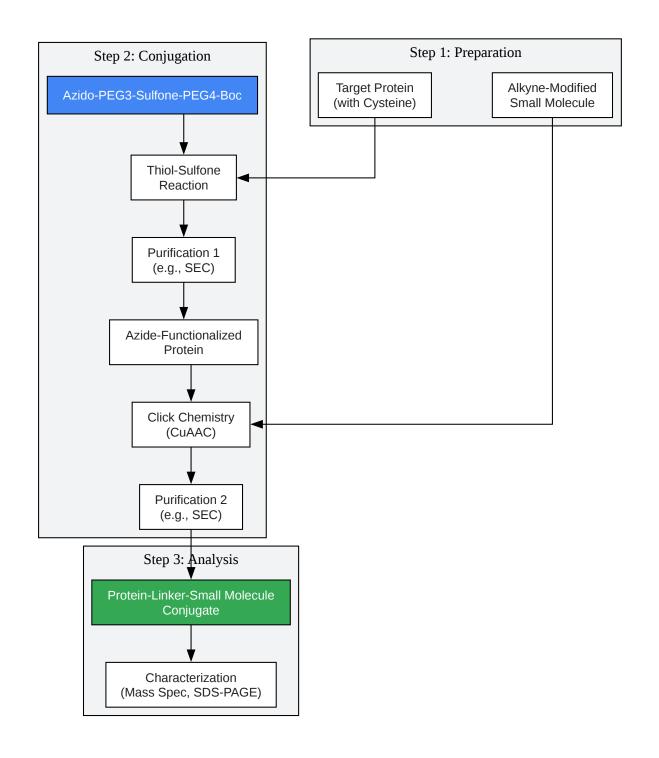


PAGE to assess purity.

## **Workflow Visualization**

The logical flow of the conceptual experimental protocol is depicted in the diagram below.





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### References

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